benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
CAS No.: 2866323-29-5
Cat. No.: VC11993408
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866323-29-5 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
| Standard InChI Key | BWJLNAAOIKPWPT-UHFFFAOYSA-N |
| SMILES | C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO |
| Canonical SMILES | C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s bicyclo[2.1.1]hexane core imposes significant steric constraints, with bond angles and distances deviating markedly from linear or planar systems. X-ray crystallographic data for analogous BCH derivatives reveal a bridgehead C–C bond length of approximately 1.56 Å and interbridgehead distances of 2.45–2.65 Å, contributing to heightened strain energy . The benzyl ester group at position 2 and hydroxymethyl substituent at position 1 introduce polar functional groups that modulate solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.30 g/mol |
| XLogP3 | 2.78 (predicted) |
| Hydrogen Bond Donors | 1 (hydroxymethyl -OH) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, two ether O) |
| Topological Polar Surface Area | 46.5 Ų |
Data derived from computational models and analogous BCH systems .
Spectroscopic Features
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NMR: The -NMR spectrum exhibits distinct signals for the bicyclic protons (δ 1.8–2.6 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxymethyl -OH (δ 2.1 ppm, broad). The ester carbonyl carbon resonates at δ 170–172 ppm in -NMR .
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IR: Stretching vibrations at 1720 cm (ester C=O), 3450 cm (-OH), and 1100 cm (C-O ester) confirm functional groups.
Synthetic Methodologies
Retrosynthetic Analysis
The compound is accessible via late-stage functionalization of bicyclo[2.1.1]hexane intermediates. Two principal strategies dominate:
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Pinacol Coupling-Rearrangement Sequence:
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Step 1: SmI-mediated transannular pinacol coupling of cyclobutanedione derivatives forms bicyclic diols .
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Step 2: Acid-catalyzed pinacol rearrangement (e.g., -TsOH) shifts carbonyl groups to yield ketone intermediates .
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Step 3: Esterification with benzyl alcohol under Steglich conditions introduces the benzyl group.
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Grignard-Addition Route:
Table 2: Representative Synthesis of Bicyclo[2.1.1]Hexane Derivatives
| Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 3-Oxocyclobutane-1-carboxylic acid | SmI, -TsOH | 62 | |
| Bicyclo[2.1.1]hexan-2-ol | Benzyl chloroformate, DMAP | 78 |
Optimization Challenges
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Steric Hindrance: The bicyclic core impedes reagent access, necessitating elevated temperatures (80–100°C) for esterification.
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Diastereoselectivity: Transannular reactions favor endo transition states, producing single diastereomers in >90% enantiomeric excess .
| Parameter | Bicyclo[2.1.1]Hexane | ortho-Benzene |
|---|---|---|
| Interatomic Distance (d) | 3.05–3.19 Å | 3.04–3.10 Å |
| Dihedral Angle (φ) | 55–60° | 0° |
| Solubility (logP) | 2.78 | 2.95 |
Data extrapolated from X-ray and computational studies .
Case Studies
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Antifungal Analogs: Incorporation into boscalid analogs improved aqueous solubility by 218% (11 μM → 35 μM) .
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Metabolic Stability: In conivaptan analogs, BCH cores reduced intrinsic clearance by 61% (31 → 12 μL/min/mg) .
Research Insights and Future Directions
Mechanistic Studies
DFT calculations reveal that the pinacol rearrangement proceeds via a carbocation intermediate stabilized by hyperconjugation, with activation energies of ~25 kcal/mol . Isotopic labeling experiments () confirm the retention of ester oxygen during benzylation.
Limitations and Opportunities
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